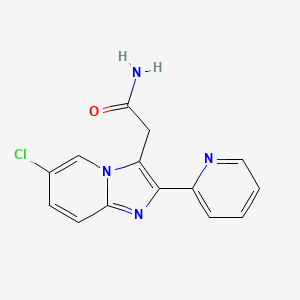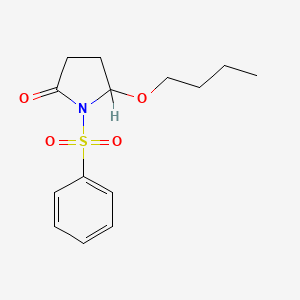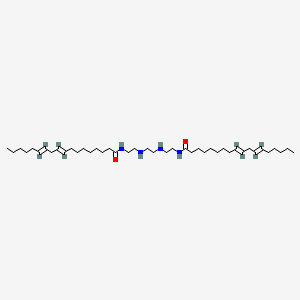
N,N'-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and octadeca-9,12-dien-1-amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) typically involves the reaction of ethane-1,2-diamine with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include catalysts and solvents like acetonitrile or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): A related compound with similar structural features but different functional groups.
2,2′-(Ethane-1,2-diylbis(iminoethane-1,1-diyl))diphenol: Another compound with ethane-1,2-diyl and iminoethane-1,1-diyl groups but different substituents.
Uniqueness
N,N’-(Ethane-1,2-diylbis(iminoethane-1,2-diyl))bis(octadeca-9,12-dien-1-amide) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
93918-51-5 |
|---|---|
分子式 |
C42H78N4O2 |
分子量 |
671.1 g/mol |
IUPAC名 |
(9E,12E)-N-[2-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C42H78N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,43-44H,3-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b13-11+,14-12+,19-17+,20-18+ |
InChIキー |
DBTILCAHOHXIHS-WVZYQCMWSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


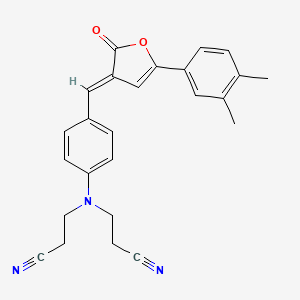

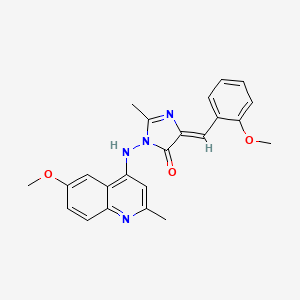
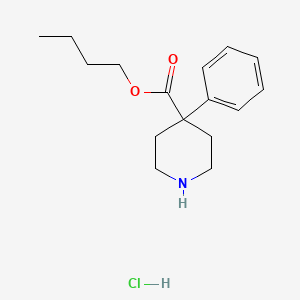
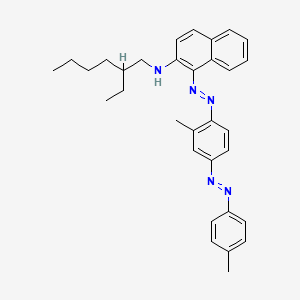
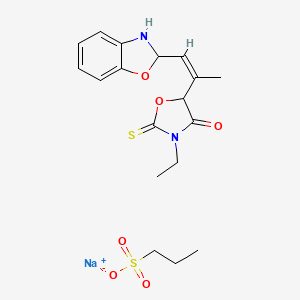
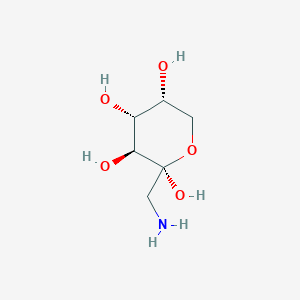

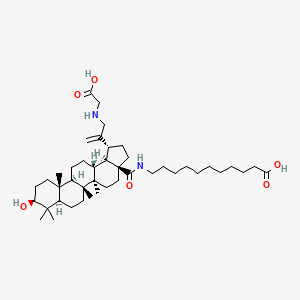

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
